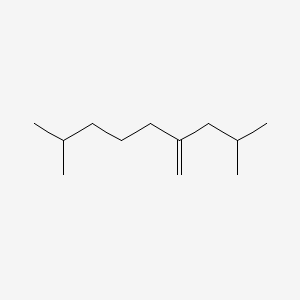
2,8-Dimethyl-4-methylenenonane
描述
2,8-Dimethyl-4-methylenenonane is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between two carbon atoms, which imparts unique chemical properties to the molecule. This compound is used in various industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4-methylenenonane can be achieved through several methods. One common approach involves the use of alkenylation reactions, where an alkene is reacted with an appropriate alkyl halide under the influence of a strong base. Another method involves the use of Grignard reagents, where an alkyl magnesium halide is reacted with an appropriate alkene to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or nickel are used to facilitate the addition of alkyl groups to the double bond of an alkene. These processes are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,8-Dimethyl-4-methylenenonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
科学研究应用
2,8-Dimethyl-4-methylenenonane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 2,8-Dimethyl-4-methylenenonane involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is often exploited in catalytic processes, where the compound acts as a substrate for the formation of more complex molecules.
相似化合物的比较
Similar Compounds
1-Heptene: A straight-chain alkene with a similar structure but without the isobutyl and methyl substituents.
2-Methyl-1-heptene: An alkene with a methyl group attached to the second carbon atom.
6-Methyl-1-heptene: An alkene with a methyl group attached to the sixth carbon atom.
Uniqueness
2,8-Dimethyl-4-methylenenonane is unique due to the presence of both isobutyl and methyl groups, which impart distinct chemical properties and reactivity compared to other similar alkenes. These substituents can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
属性
分子式 |
C12H24 |
|---|---|
分子量 |
168.32 g/mol |
IUPAC 名称 |
2,8-dimethyl-4-methylidenenonane |
InChI |
InChI=1S/C12H24/c1-10(2)7-6-8-12(5)9-11(3)4/h10-11H,5-9H2,1-4H3 |
InChI 键 |
VTEKUEFBVZNXMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(=C)CC(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














